molecular formula C4H5ClN2 B1601591 4-chloro-1-methyl-1H-imidazole CAS No. 4897-21-6

4-chloro-1-methyl-1H-imidazole

Cat. No. B1601591
CAS RN: 4897-21-6
M. Wt: 116.55 g/mol
InChI Key: HSJTXGIHVAZHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-methyl-1H-imidazole is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

The molecular structure of 4-chloro-1-methyl-1H-imidazole can be analyzed using various spectroscopic and analytical techniques . The structure of the compounds was confirmed using FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .


Chemical Reactions Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Novel 1, 5-disubstituted-4-chloro-1H-imidazole derivatives were synthesized and evaluated for anticonvulsant activity, demonstrating potential pharmacological applications (Sonawane & Magdum, 2015).

Corrosion Inhibition

  • Imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, were investigated for their effectiveness in inhibiting copper corrosion, showing notable efficiency in 0.5 M hydrochloric acid. These findings suggest practical applications in metal preservation and maintenance (Gašparac, Martin, & Stupnišek-lisac, 2000).

Molecular Structure and Biomedical Applications

  • The molecular structure and properties of a 4-chloro-1H-imidazole derivative were studied using various techniques, including DFT and NMR, revealing insights into its potential as a hypertension treatment agent (Aayisha et al., 2019).

Proton-Conducting Polymer Electrolyte in Fuel Cells

  • Imidazole and 1-methyl imidazole were used as additives in phosphoric acid-doped polybenzimidazole, an electrolyte for fuel cells. This research highlights the role of imidazole derivatives in enhancing high-temperature proton conductivity (Schechter & Savinell, 2002).

Synthesis of Bioactive Compounds

  • New derivatives of 4-methyl-5-imidazole carbaldehyde were synthesized, potentially displaying biological activities. This research underscores the versatility of imidazole derivatives in medicinal chemistry (Orhan, Kose, Alkan, & Öztürk, 2019).

Antihypertensive Agents

  • Research on N-(biphenylylmethyl)imidazoles showed their potential as orally active antihypertensive agents, indicating significant medical applications (Carini et al., 1991).

Safety And Hazards

4-chloro-1-methyl-1H-imidazole can cause severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .

properties

IUPAC Name

4-chloro-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-7-2-4(5)6-3-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJTXGIHVAZHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500991
Record name 4-Chloro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-1H-imidazole

CAS RN

4897-21-6
Record name 4-Chloro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-methyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-chloro-1-methyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
4-chloro-1-methyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4-chloro-1-methyl-1H-imidazole
Reactant of Route 5
Reactant of Route 5
4-chloro-1-methyl-1H-imidazole
Reactant of Route 6
Reactant of Route 6
4-chloro-1-methyl-1H-imidazole

Citations

For This Compound
3
Citations
S Kantevari, D Addla, PK Bagul, B Sridhar… - Bioorganic & medicinal …, 2011 - Elsevier
… Purification over silica gel flash column chromatography gave 2-butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde 2 (4.79 g, 89.6%) as pale yellow syrup. H NMR (300 MHz, CDCl …
Number of citations: 52 www.sciencedirect.com
A Jallapally, D Addla, P Bagul, B Sridhar… - Bioorganic & Medicinal …, 2015 - Elsevier
… To a stirred solution of 2-butyl-4-chloro-1-methyl-1H-imidazole-5-carboxylic acid 2 (1.15 mmol… to give 2-(2-butyl-4-chloro-1-methyl-1H-imidazole-5-carboxamido)-3-phenylpropanoate 4i (…
Number of citations: 12 www.sciencedirect.com
X Yang, H Sun, SK Maddili, S Li, RG Yang… - European Journal of …, 2022 - Elsevier
The health crisis caused by severe multidrug resistance increasingly compels the exploitation of new alternative antibacterial drugs. A library of structurally unique dihydropyrimidinone …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.